4'-Amino-1,1'-biphenyl-4-sulfonamide
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
100142-87-8 |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
4-(4-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |
InChI-Schlüssel |
OFWFFDCOBHXZME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Profile: 4'-Amino-1,1'-biphenyl-4-sulfonamide
This guide is structured as a high-level technical dossier for research professionals, focusing on the physicochemical behavior, synthesis, and biological applications of 4'-Amino-1,1'-biphenyl-4-sulfonamide .
CAS Registry Number: 100142-87-8 Synonyms: 4-(4-Aminophenyl)benzenesulfonamide; 4'-Amino[1,1'-biphenyl]-4-sulfonamide Chemical Class: Biphenyl Sulfonamide / Carbonic Anhydrase Inhibitor Scaffold[1][2][3]
Executive Summary
4'-Amino-1,1'-biphenyl-4-sulfonamide is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the development of Carbonic Anhydrase (CA) inhibitors and antimicrobial agents .[2] Unlike simple sulfanilamides, the biphenyl core introduces significant lipophilicity and steric bulk, allowing for dual-tail interactions within enzyme active sites (particularly hCA I, II, IX, and XII).
Critical Safety Note: While the sulfonamide moiety is a standard pharmacophore, the 4-aminobiphenyl core is structurally related to known bladder carcinogens. This compound must be handled with High Potency (OEB 4/5) containment protocols until specific toxicity data proves otherwise.
Physicochemical Properties
The biphenyl core significantly alters the solubility profile compared to monomeric sulfonamides like sulfanilamide.
| Property | Value / Description | Note |
| Molecular Formula | C₁₂H₁₂N₂O₂S | |
| Molecular Weight | 248.30 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation prone (amine) |
| Melting Point | > 215 °C (Predicted/Derivative range) | High lattice energy due to |
| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility |
| Solubility (DMSO) | > 20 mg/mL | Preferred solvent for stock solutions |
| pKa (Sulfonamide) | ~9.8 - 10.2 | Weakly acidic (NH proton) |
| pKa (Aniline) | ~3.5 - 4.0 | Weakly basic |
| LogP | ~1.9 - 2.2 | Moderate lipophilicity |
Synthesis & Manufacturing
Methodology Selection: Traditional chlorosulfonation of 4-aminobiphenyl is strongly discouraged due to the extreme carcinogenicity of the starting material. The preferred "Application Scientist" route is the Suzuki-Miyaura Cross-Coupling , which assembles the biphenyl core from safer precursors.
Recommended Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of 4-bromobenzenesulfonamide with 4-aminophenylboronic acid pinacol ester.
-
Reagents:
-
Aryl Halide: 4-Bromobenzenesulfonamide (1.0 eq)
-
Boronate: 4-Aminophenylboronic acid pinacol ester (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes (Critical: Oxygen poisons Pd catalyst).
-
Combine reagents in a sealed pressure vial.
-
Heat to 90°C for 12–16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.[4]
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Synthesis Workflow Diagram
Caption: Palladium-catalyzed assembly of the biphenyl core minimizes handling of toxic aniline intermediates.
Pharmacology & Mechanism of Action
This compound acts primarily as a Zinc-binder . The sulfonamide moiety (
-
Target: Human Carbonic Anhydrase (hCA) Isoforms I, II, IX, XII.
-
Selectivity: The biphenyl tail extends into the hydrophobic pocket of the enzyme, often conferring selectivity for transmembrane isoforms (hCA IX/XII) over cytosolic ones (hCA I/II), which is valuable for cancer therapy (hypoxic tumor targeting).
Mechanism of Action Diagram
Caption: Dual-mode binding mechanism: Zinc coordination and hydrophobic pocket occupation.
Analytical Profiling (HPLC Method)
Due to the biphenyl core, this compound is more retentive than sulfanilamide.
Standard Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-12 min: 5%
95% B (Linear ramp) -
12-15 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm (Primary
for biphenyl system). -
Retention Time: Expect elution ~7.5 - 8.5 min (depending on dead volume).
Safety & Handling (SDS Highlights)
Hazard Classification:
-
Carcinogenicity: Category 1A/1B (Presumed based on 4-aminobiphenyl substructure).
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.
Handling Protocols:
-
Engineering Controls: Use only in a certified chemical fume hood or glovebox.
-
PPE: Double nitrile gloves, lab coat, and safety glasses.
-
Deactivation: Treat spills with 10% bleach or oxidative cleansers to degrade the amine functionality before disposal.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Journal of Medicinal Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: 4-Aminobiphenyl. Link
Sources
The Evolution of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4'-Amino-1,1'-biphenyl-4-sulfonamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the discovery and history of 4'-Amino-1,1'-biphenyl-4-sulfonamide, a molecule that represents the evolution of the sulfonamide scaffold from the first generation of antibacterial agents to a versatile building block in modern medicinal chemistry. While the dramatic discovery narrative of early sulfa drugs is well-documented, the story of this specific biphenyl derivative is one of incremental, yet significant, scientific advancement, reflecting the broader trends in drug discovery.
Part 1: The Genesis of the Sulfonamide Era: A Foundation Built on Dyes
The journey to understanding 4'-Amino-1,1'-biphenyl-4-sulfonamide begins with the revolutionary discovery of the first sulfonamide antibacterial agents. In the early 20th century, the laboratories of Bayer AG were a hub of chemical innovation, largely centered around the synthesis of dyes.[1] The prevailing theory, championed by Paul Ehrlich, was that dyes could selectively bind to and eliminate pathogens.[2] This line of inquiry led to a pivotal moment in medical history in 1932 when Gerhard Domagk, a German pathologist and bacteriologist at I.G. Farben (a conglomerate that included Bayer), discovered that a red azo dye named Prontosil rubrum could protect mice from lethal streptococcal infections.[1][3] Domagk's findings, for which he was later awarded the Nobel Prize in Physiology or Medicine in 1939, marked the dawn of the antibiotic era.[4]
A crucial breakthrough came from the Pasteur Institute in Paris, where Jacques and Thérèse Tréfouël, in 1935, demonstrated that Prontosil was a prodrug.[4] They elucidated that in vivo, the dye was metabolized to the simpler, colorless compound, p-aminobenzenesulfonamide (sulfanilamide), which was the actual antibacterial agent.[4] This discovery was a turning point, as sulfanilamide was a known compound, first synthesized in 1906, and was not patentable, leading to a surge in research and the development of numerous sulfonamide derivatives.[1][3]
The Mechanism of Action: A Tale of Molecular Mimicry
The antibacterial action of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[3] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of p-aminobenzoic acid (PABA) with a pteridine precursor.[3] Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors of DHPS, thus halting folic acid synthesis and, consequently, bacterial growth and replication.[3] This bacteriostatic effect allows the host's immune system to clear the infection.
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking folic acid synthesis in bacteria.
Part 2: The Emergence of a Biphenyl Scaffold: 4'-Amino-1,1'-biphenyl-4-sulfonamide
While the initial wave of sulfonamide research focused on heterocyclic substitutions to the sulfonamide nitrogen, leading to drugs like sulfapyridine and sulfathiazole, the exploration of more complex aryl extensions like the biphenyl moiety appears to be a more recent development.[4] The specific historical genesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide is not as clearly documented as the pioneering sulfa drugs. Its CAS number, 100142-87-8, suggests a later registration in chemical databases.[5][6][7][8][9]
The synthesis of this compound and its derivatives is now well-established in the scientific literature, primarily in the context of creating inhibitors for enzymes beyond the bacterial DHPS. This signifies a shift in the application of the sulfonamide scaffold from solely antibacterial agents to a versatile pharmacophore in broader drug discovery.
Experimental Protocol: Synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide
The synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide typically involves a multi-step process, starting from more readily available precursors. A common route involves the Suzuki coupling to form the biphenyl core, followed by the introduction of the sulfonamide and amino functionalities. A key intermediate is the corresponding nitro compound, 4'-Nitro-1,1'-biphenyl-4-sulfonamide, which is then reduced to the desired amine.
Step 1: Synthesis of 4'-Nitro-1,1'-biphenyl-4-sulfonamide
This step often employs a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
-
Reactants: 4-Sulfamoylphenylboronic acid and 1-bromo-4-nitrobenzene.
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄.
-
Base: An aqueous solution of a base, such as sodium carbonate.
-
Solvent: A suitable solvent system, for example, a mixture of toluene and ethanol.
-
Procedure:
-
To a reaction vessel, add 4-sulfamoylphenylboronic acid, 1-bromo-4-nitrobenzene, the palladium catalyst, and the solvent.
-
Add the aqueous base solution to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4'-Nitro-1,1'-biphenyl-4-sulfonamide.
-
Step 2: Reduction of the Nitro Group to an Amino Group
The final step is the reduction of the nitro group to the primary amine.
-
Reactant: 4'-Nitro-1,1'-biphenyl-4-sulfonamide.
-
Reducing Agent: A common and effective reducing agent for this transformation is tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Solvent: A solvent such as ethyl acetate is typically used.
-
Procedure:
-
Dissolve 4'-Nitro-1,1'-biphenyl-4-sulfonamide in the solvent in a reaction flask.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Heat the mixture at reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, carefully neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 4'-Amino-1,1'-biphenyl-4-sulfonamide.
-
Further purification can be achieved by recrystallization.
-
Caption: A common synthetic route to 4'-Amino-1,1'-biphenyl-4-sulfonamide via Suzuki coupling and nitro group reduction.
Part 3: Modern Applications and the Evolution of a Scaffold
The contemporary significance of 4'-Amino-1,1'-biphenyl-4-sulfonamide lies in its role as a versatile intermediate for the synthesis of compounds with a range of biological activities, most notably as carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[11][12][13] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site.
Recent research has demonstrated that derivatives of 4'-Amino-1,1'-biphenyl-4-sulfonamide are potent inhibitors of various CA isoforms.[14] The biphenyl scaffold allows for the exploration of structure-activity relationships by introducing different substituents on the second phenyl ring, leading to improved potency and selectivity.
| Compound/Derivative | Target | IC₅₀/Kᵢ (nM) | Reference |
| 4'-Amino-1,1'-biphenyl-4-sulfonamide | hCA I | 78.5 (Kᵢ) | [15] |
| hCA II | 9.1 (Kᵢ) | [15] | |
| hCA XII | 605 (Kᵢ) | [15] | |
| Various derivatives | hCA II, IX, XII | Varies | [14] |
Table 1: Inhibitory activity of 4'-Amino-1,1'-biphenyl-4-sulfonamide against human carbonic anhydrase (hCA) isoforms.
The development of these biphenyl sulfonamides as CA inhibitors showcases the evolution of the sulfonamide scaffold. The initial focus on antibacterial activity has broadened to include the modulation of other clinically relevant enzymes.
Conclusion
The story of 4'-Amino-1,1'-biphenyl-4-sulfonamide is a testament to the enduring legacy of the sulfonamide functional group in medicinal chemistry. From the groundbreaking discovery of Prontosil and sulfanilamide that revolutionized the treatment of bacterial infections, the sulfonamide scaffold has evolved into a versatile platform for the design of a diverse range of therapeutic agents. While the specific historical origins of this biphenyl derivative are not as prominently documented as its predecessors, its current utility as a precursor for potent enzyme inhibitors highlights the continuous innovation in the field. The journey from a simple dye to a sophisticated molecular building block underscores the power of chemical synthesis and the ongoing quest for new and improved medicines.
References
-
antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. (n.d.). Retrieved February 13, 2026, from [Link]
- Bhattacharyya, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130632.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
-
Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Retrieved February 13, 2026, from [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). International Journal of Pharmaceutical Sciences and Research, 16(2), 1000-1012.
-
4'-Amino-1,1'-biphenyl-4-sulfonamide. (n.d.). Pharmaffiliates. Retrieved February 13, 2026, from [Link]
-
4'-Amino-[1,1'-biphenyl]-4-sulfonamide (1 x 250 mg). (n.d.). Alchimica. Retrieved February 13, 2026, from [Link]
- Asif, M., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports, 15(1), 1-12.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 666-671.
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2018). Molecules, 23(7), 1649.
-
Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry, 63(13), 6837-6852.
- Sulfonamides and their isosters as carbonic anhydrase inhibitors. (2014). Future Medicinal Chemistry, 6(10), 1149-1165.
- Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Tre
-
Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. (n.d.). Retrieved February 13, 2026, from [Link]
- Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. (2011). Journal of Medicinal Chemistry, 54(17), 5967-5977.
-
Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
- Synthetic method of p-aminobenzenesulfonamide. (2016).
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank, 2024(1), M1879.
- A kind of preparation method of P-aminobenzene-sulfonamide compound. (2019).
- 4-Aminobiphenyl. (2021). In 15th Report on Carcinogens. National Toxicology Program, Department of Health and Human Services.
-
Sulfonamide synthesis by aminosulfonylation. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. ijesrr.org [ijesrr.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 100142-87-8 4'-Amino-[1,1'-biphenyl]-4-sulfonamide AKSci 3424DN [aksci.com]
- 7. CAS/ID No. 100142-87-8 | Alchimica [shop.alchimica.cz]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. 4''-AMINO-1,1''-BIPHENYL-4-SULFONAMIDE | 100142-87-8 [amp.chemicalbook.com]
- 10. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
4'-Amino-1,1'-biphenyl-4-sulfonamide starting materials
An In-depth Technical Guide to the Starting Materials and Synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide
Executive Summary
4'-Amino-1,1'-biphenyl-4-sulfonamide is a pivotal chemical intermediate, recognized for its foundational role in the synthesis of various biologically active molecules, particularly potent carbonic anhydrase inhibitors.[1][2] Its unique structure, featuring a biphenyl core with distinct amino and sulfonamide functionalities at the 4 and 4' positions, makes it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, focusing on the critical selection of starting materials and the underlying chemical strategies. We will dissect the synthetic pathways through retrosynthetic analysis, detail step-by-step protocols for the most viable methods, and present a comparative analysis to inform researchers and drug development professionals in their experimental design and scale-up considerations.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to devising a synthesis begins with retrosynthesis—a process of mentally deconstructing the target molecule into simpler, commercially available precursors. For 4'-Amino-1,1'-biphenyl-4-sulfonamide, two primary disconnections are most logical:
-
C-N and S-N Bond Disconnections: This approach focuses on adding the amino and sulfonamide functionalities to a pre-existing biphenyl core. This implies that a substituted biphenyl derivative would be the principal starting material.
-
C-C Bond Disconnection: This strategy involves disconnecting the biphenyl bond itself, suggesting a cross-coupling reaction between two substituted benzene rings as the key step.
These two conceptual pathways form the basis of the most practical synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Pathways and Methodologies
The synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide is predominantly achieved by functionalizing a pre-formed biphenyl scaffold. The choice of starting material dictates the sequence of reactions.
Pathway 1: Synthesis from 4-Nitrobiphenyl
This is arguably the most direct route, leveraging the commercially available 4-nitrobiphenyl.[3][4] The strategy involves introducing the sulfonamide group onto one ring and subsequently reducing the nitro group on the other ring to the desired amine.
Causality Behind Experimental Choices:
-
Starting Material: 4-Nitrobiphenyl is chosen because the nitro group is an excellent precursor to the amine. It is relatively stable to the conditions required for chlorosulfonation and subsequent ammonolysis.
-
Reaction Sequence: The sulfonamide group is installed before the nitro reduction because common reducing agents would likely also reduce a sulfonyl chloride intermediate.
Caption: Workflow for synthesis from 4-Nitrobiphenyl.
Experimental Protocol:
-
Step 1: Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-sulfonyl chloride.
-
In a flask equipped for gas evolution and maintained at low temperature (0-10 °C), slowly add 4-nitrobiphenyl to a stoichiometric excess of chlorosulfonic acid.[5][6]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 2-3 hours to ensure the reaction goes to completion.[6]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid sulfonyl chloride precipitate is collected by vacuum filtration and washed thoroughly with cold water. The crude product can be dried and used in the next step.
-
-
Step 2: Synthesis of 4'-Nitro-[1,1'-biphenyl]-4-sulfonamide.
-
Suspend the crude 4'-nitro-[1,1'-biphenyl]-4-sulfonyl chloride in a suitable solvent (e.g., acetone or THF).
-
Cool the suspension in an ice bath and add an excess of concentrated aqueous ammonia dropwise with stirring.
-
Stir the reaction for several hours at room temperature.
-
Remove the organic solvent under reduced pressure. The resulting solid is filtered, washed with water, and can be recrystallized from a solvent like ethanol to yield the nitro-sulfonamide intermediate.[7]
-
-
Step 3: Reduction to 4'-Amino-1,1'-biphenyl-4-sulfonamide.
-
Dissolve the 4'-nitro-[1,1'-biphenyl]-4-sulfonamide in a solvent such as ethyl acetate or ethanol.[7]
-
Add an excess of a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂) in the presence of concentrated hydrochloric acid.[7][8]
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization.
-
Pathway 2: Synthesis from 4-Aminobiphenyl (via Protection)
An alternative and classic approach involves starting with 4-aminobiphenyl. This pathway requires a protection/deprotection sequence for the amino group to prevent unwanted side reactions during the aggressive chlorosulfonation step.
Causality Behind Experimental Choices:
-
Protection: The primary amino group of 4-aminobiphenyl is highly reactive and would be destroyed by chlorosulfonic acid. Acetylation is a simple, high-yielding method to form a stable amide (acetamido group), which is an ortho-, para-director and can withstand the subsequent reaction conditions.[9]
-
Deprotection: The final step involves hydrolysis of the acetamido group under acidic or basic conditions to reveal the free amine.
Caption: Workflow for synthesis from 4-Aminobiphenyl.
Experimental Protocol:
-
Step 1: Acetylation of 4-Aminobiphenyl.
-
Dissolve 4-aminobiphenyl in glacial acetic acid.
-
Add acetic anhydride and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the 4-acetamidobiphenyl, which is then filtered and dried.
-
-
Step 2 & 3: Chlorosulfonation and Ammonolysis.
-
Step 4: Hydrolysis (Deprotection).
-
Suspend the 4'-acetamido-[1,1'-biphenyl]-4-sulfonamide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[10]
-
Heat the mixture to reflux until the hydrolysis is complete.
-
If using acid, cool the solution and neutralize with a base to precipitate the product. If using a base, cool and neutralize with an acid.
-
Collect the final product, 4'-Amino-1,1'-biphenyl-4-sulfonamide, by filtration, wash with water, and recrystallize.
-
Summary of Key Starting Materials
The selection of a synthetic route is critically dependent on the availability, cost, and safety profile of the starting materials.
| Chemical Name | CAS Number | Molecular Formula | Key Role & Characteristics |
| 4-Nitrobiphenyl | 92-93-3 | C₁₂H₉NO₂ | Pathway 1 Starter. A stable solid. The nitro group serves as a masked amine.[4] |
| 4-Aminobiphenyl | 92-67-1 | C₁₂H₁₁N | Pathway 2 Starter. A solid that requires protection of its reactive amino group before sulfonylation. |
| Chlorosulfonic Acid | 7790-94-5 | ClHO₃S | Key Reagent. A highly reactive and corrosive liquid used to introduce the -SO₂Cl group.[5][6] |
| Ammonia (aq.) | 1336-21-6 | NH₃ | Key Reagent. Used for ammonolysis to convert the sulfonyl chloride to a sulfonamide. |
| Tin(II) Chloride | 10025-69-1 | SnCl₂·2H₂O | Key Reagent. A common and effective reducing agent for converting nitro groups to amines.[7][8] |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | Protecting Group Reagent. Used to protect the amino group in Pathway 2. |
Conclusion
The synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide is well-established, with the most practical routes originating from either 4-nitrobiphenyl or 4-aminobiphenyl.
-
Pathway 1 (from 4-Nitrobiphenyl) is more direct, involving fewer synthetic steps. Its efficiency depends on the successful execution of the final, critical reduction step without affecting the sulfonamide group.
-
Pathway 2 (from 4-Aminobiphenyl) involves a longer sequence due to the necessary protection and deprotection steps. However, this classic protection strategy is robust, often high-yielding, and avoids the direct handling of a nitro-aromatic compound through multiple steps, which can be advantageous from a safety perspective.
The ultimate choice of starting material and pathway will depend on the specific capabilities of the laboratory, scale of the synthesis, cost considerations, and safety protocols. Both routes provide reliable access to this valuable building block for advanced pharmaceutical research.
References
-
Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. (2025). Scientific Reports. Available at: [Link]
-
Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]
-
4-Nitrobiphenyl. (n.d.). Wikipedia. Available at: [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
- CN103483230B - The preparation method of p-aminobenzenesulfonamide. (n.d.). Google Patents.
-
Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses. Available at: [Link]
Sources
- 1. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4''-AMINO-1,1''-BIPHENYL-4-SULFONAMIDE | 100142-87-8 [amp.chemicalbook.com]
- 3. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]
- 4. 4-Nitrobiphenyl | 92-93-3 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
A Technical Guide to 4'-Amino-1,1'-biphenyl-4-sulfonamide: Synthesis, Mechanistic Insights, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of 4'-Amino-1,1'-biphenyl-4-sulfonamide, a versatile scaffold with significant potential in drug discovery and chemical biology. We will delve into its synthesis, explore its primary known biological activities with a focus on carbonic anhydrase and protein tyrosine phosphatase inhibition, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this biphenyl sulfonamide core.
Introduction: The Biphenyl Sulfonamide Scaffold
The 4'-Amino-1,1'-biphenyl-4-sulfonamide molecule combines two privileged pharmacophores: the biphenyl group and the sulfonamide moiety. The biphenyl scaffold provides a rigid, yet conformationally flexible, core that can be readily functionalized to explore structure-activity relationships (SAR). The sulfonamide group is a well-established functional group in medicinal chemistry, present in a wide array of approved drugs, and is particularly known for its ability to act as a zinc-binding group in metalloenzymes.[1] This combination of features makes 4'-Amino-1,1'-biphenyl-4-sulfonamide a compelling starting point for the design of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.
| Property | Value | Reference |
| CAS Number | 100142-87-8 | |
| Molecular Formula | C₁₂H₁₂N₂O₂S | |
| Molecular Weight | 248.30 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | [2] |
Synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide
The synthesis of 4'-Amino-1,1'-biphenyl-4-sulfonamide is a multi-step process that can be reliably achieved in the laboratory. The key steps involve the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitro group to the desired primary amine.
Synthetic Workflow Diagram
Caption: Synthetic route to 4'-Amino-1,1'-biphenyl-4-sulfonamide.
Step-by-Step Synthesis Protocol
Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-Nitro-1,1'-biphenyl-4-sulfonamide [3][4][5][6]
This reaction forms the carbon-carbon bond between the two phenyl rings.
-
Materials:
-
4-Bromobenzenesulfonamide
-
4-Nitrophenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Solvent (e.g., Toluene, 1,4-Dioxane, Ethanol/Water mixture)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromobenzenesulfonamide (1 equivalent), 4-nitrophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 4'-Nitro-1,1'-biphenyl-4-sulfonamide.[7]
-
Step 2: Reduction of 4'-Nitro-1,1'-biphenyl-4-sulfonamide to 4'-Amino-1,1'-biphenyl-4-sulfonamide [8][9][10]
This step converts the nitro group to the primary amine.
-
Materials:
-
4'-Nitro-1,1'-biphenyl-4-sulfonamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve 4'-Nitro-1,1'-biphenyl-4-sulfonamide in ethanol or ethyl acetate in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux (typically 50-70 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic (pH 8-9). This may result in the precipitation of tin salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate). The tin salts may be slow to filter; Celite filtration can aid in their removal.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4'-Amino-1,1'-biphenyl-4-sulfonamide.
-
Potential Research Applications
Carbonic Anhydrase Inhibition
A primary and well-documented application of 4'-Amino-1,1'-biphenyl-4-sulfonamide and its derivatives is the inhibition of carbonic anhydrases (CAs).[1][11] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[12] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1][13]
Mechanism of Inhibition: The primary sulfonamide group (-SO₂NH₂) is crucial for the inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion. The biphenyl scaffold can then interact with hydrophobic and hydrophilic residues within the active site cavity, contributing to the binding affinity and selectivity for different CA isoforms.[14][15]
Caption: Binding of 4'-Amino-1,1'-biphenyl-4-sulfonamide to the active site of Carbonic Anhydrase.
Structure-Activity Relationship (SAR):
-
Primary Sulfonamide: Essential for zinc binding and potent inhibition.[14]
-
Biphenyl Core: Provides a scaffold for exploring interactions with the enzyme's active site. Substitutions on the biphenyl rings can significantly impact potency and selectivity.[1]
-
Amino Group: The 4'-amino group can be a point for further derivatization to enhance interactions with the enzyme or improve pharmacokinetic properties.[1]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of 4'-Amino-1,1'-biphenyl-4-sulfonamide against a specific carbonic anhydrase isoform (e.g., hCA II).
-
Principle: The assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be detected spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is inversely proportional to the inhibitory activity of the test compound.
-
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
4'-Amino-1,1'-biphenyl-4-sulfonamide
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of 4'-Amino-1,1'-biphenyl-4-sulfonamide in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25 °C).
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Protein Tyrosine Phosphatase Inhibition
The biphenyl sulfonamide scaffold has also shown promise as an inhibitor of protein tyrosine phosphatases (PTPs), particularly Human Protein Tyrosine Phosphatase Beta (HPTPβ).[11][16] PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins, playing a critical role in signal transduction pathways. Dysregulation of PTP activity is associated with various diseases, including cancer, diabetes, and autoimmune disorders.[12]
Mechanism of Inhibition: While the exact binding mode of 4'-Amino-1,1'-biphenyl-4-sulfonamide to HPTPβ is not as well-characterized as its interaction with CAs, it is hypothesized that the sulfonamide or a derivative can act as a phosphate mimic, interacting with the active site of the phosphatase.[17] The biphenyl core would then occupy adjacent hydrophobic pockets, contributing to binding affinity.
Experimental Protocol: In Vitro HPTPβ Inhibition Assay
This protocol outlines a colorimetric assay to assess the inhibitory potential of 4'-Amino-1,1'-biphenyl-4-sulfonamide against HPTPβ.
-
Principle: The assay utilizes p-nitrophenyl phosphate (pNPP) as a substrate. HPTPβ dephosphorylates pNPP to produce p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. The amount of p-nitrophenol produced is inversely proportional to the inhibitory activity of the test compound.
-
Materials:
-
Recombinant human HPTPβ
-
p-Nitrophenyl phosphate (pNPP)
-
4'-Amino-1,1'-biphenyl-4-sulfonamide
-
Assay Buffer (e.g., HEPES or MES buffer, pH 6.0-7.0, containing a reducing agent like DTT)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of 4'-Amino-1,1'-biphenyl-4-sulfonamide in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the HPTPβ enzyme solution, and the test compound dilutions. Include a control with no inhibitor.
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
-
Pharmacokinetics and Toxicity Considerations
Pharmacokinetics: The pharmacokinetic properties of biphenyl sulfonamides can be influenced by substitutions on the biphenyl rings.[2][14][18][19] In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can provide initial insights into properties like oral bioavailability and blood-brain barrier penetration.[1] Experimental in vitro assays, such as CYP450 inhibition and metabolic stability studies, are crucial for further characterization.[20]
Toxicity: The 4-aminobiphenyl scaffold is a known human carcinogen, primarily associated with bladder cancer.[21][22][23] The carcinogenicity is believed to arise from metabolic activation to reactive intermediates that can form DNA adducts.[22] Therefore, any drug development program utilizing this scaffold must carefully consider the potential for genotoxicity. It may be possible to mitigate this risk through structural modifications that alter the metabolic profile of the molecule.
Conclusion and Future Directions
4'-Amino-1,1'-biphenyl-4-sulfonamide is a valuable molecular scaffold with demonstrated potential in the development of enzyme inhibitors. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for medicinal chemistry campaigns targeting carbonic anhydrases, protein tyrosine phosphatases, and potentially other enzyme families. Future research should focus on a deeper exploration of its SAR to optimize potency and selectivity, as well as a thorough investigation of its metabolic fate and toxicological profile to ensure the development of safe and effective therapeutic agents. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on the exciting journey of exploring the full potential of this versatile compound.
References
-
Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. (2005). Chemical Research in Toxicology. [Link]
-
Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. (2014). Xenobiotica. [Link]
-
RoC Profile: 4-Aminobiphenyl. National Toxicology Program. [Link]
-
4-Aminobiphenyl. Wikipedia. [Link]
-
Docking of sulfonamides to carbonic anhydrase II and IV. (2000). Journal of Molecular Graphics and Modelling. [Link]
-
Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. (2021). PMC. [Link]
-
4-Aminobiphenyl. (1992). EPA. [Link]
-
Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. (2025). ResearchGate. [Link]
-
Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (2014). PMC. [Link]
-
Synthesis, Molecular Docking Analysis and Carbonic Anhydrase I-II Inhibitory Evaluation of New Sulfonamide Derivatives. (2019). PubMed. [Link]
-
Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach. (2007). PubMed. [Link]
-
Peptidic alpha-ketocarboxylic acids and sulfonamides as inhibitors of protein tyrosine phosphatases. (2003). PubMed. [Link]
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (2019). PMC. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). PMC. [Link]
-
Docking of sulfonamides to carbonic anhydrase II and IV 1 1 Color plates for this article are on pages 307–308. (2025). ResearchGate. [Link]
-
What groups can be reduced by Sn/HCl?. (2025). Chemistry Stack Exchange. [Link]
-
In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. (2019). PMC. [Link]
-
Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic (S)-isothiazolidinone Phosphotyrosine Mimetic. (2006). PubMed. [Link]
-
Inhibitors of protein tyrosine phosphatases: next-generation drugs?. (2005). PubMed. [Link]
-
What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. (2012). ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2004). PMC. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. (2022). ResearchGate. [Link]
-
Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. [Link]
-
ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.. (2011). ResearchGate. [Link]
-
[ON PHARMACOKINETICS OF SULFONAMIDES UNDER PATHOLOGICAL CONDITIONS]. (1964). PubMed. [Link]
-
In vitro cytochrome P450 inhibition and induction. (2008). PubMed. [Link]
-
Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. (2017). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulphonamides as inhibitors of protein tyrosine phosphatase 1B: a three-dimensional quantitative structure-activity relationship study using self-organizing molecular field analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptidic alpha-ketocarboxylic acids and sulfonamides as inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [ON PHARMACOKINETICS OF SULFONAMIDES UNDER PATHOLOGICAL CONDITIONS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 23. epa.gov [epa.gov]
Methodological & Application
4'-Amino-1,1'-biphenyl-4-sulfonamide carbonic anhydrase inhibition assay
An In-Depth Guide to the Carbonic Anhydrase Inhibition Assay Using 4'-Amino-1,1'-biphenyl-4-sulfonamide
Authored by: A Senior Application Scientist
This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals engaged in the study of carbonic anhydrase (CA) inhibitors. We will focus on the evaluation of 4'-Amino-1,1'-biphenyl-4-sulfonamide , a representative of the potent biphenyl-sulfonamide class of inhibitors. This guide is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible assay.
Introduction: The Significance of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes (metalloenzymes) that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺)[1][2]. This seemingly simple reaction is pivotal in a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis[3][4].
Given their ubiquitous nature, the dysfunction or overexpression of specific CA isoforms is implicated in a range of pathologies. This makes them a prime target for therapeutic intervention. For instance, inhibitors of CAs are clinically used as diuretics, anti-glaucoma agents, and treatments for epilepsy[5]. More recently, specific isoforms like CA IX and CA XII have emerged as validated targets in oncology due to their role in pH regulation within the hypoxic tumor microenvironment[6][7].
Primary sulfonamides (R-SO₂NH₂) are the cornerstone of CA inhibitor design. The deprotonated sulfonamide moiety coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule and thus blocking its function[5][8][9]. The 1,1'-biphenyl-4-sulfonamide scaffold, to which our compound of interest belongs, has been shown to yield highly potent and isoform-selective inhibitors, making it a valuable subject of study[10][11].
Principle of the Colorimetric Esterase Assay
While the physiological reaction of CAs is CO₂ hydration, many isoforms also exhibit significant esterase activity. This secondary function provides the basis for a convenient and widely adopted colorimetric assay. The method utilizes p-nitrophenyl acetate (pNPA) as a substrate[12][13][14].
Active carbonic anhydrase catalyzes the hydrolysis of the colorless pNPA into acetate and the chromophoric product, p-nitrophenol (pNP). When deprotonated at a pH above its pKa, pNP forms the p-nitrophenoxide ion, which has a distinct yellow color and a strong absorbance maximum around 405 nm[3][12][15]. The rate of pNP formation is directly proportional to the CA enzyme activity.
The introduction of an inhibitor, such as 4'-Amino-1,1'-biphenyl-4-sulfonamide, will decrease the rate of pNPA hydrolysis. By measuring the reduction in reaction velocity across a range of inhibitor concentrations, one can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Caption: Enzymatic hydrolysis of pNPA by CA and its inhibition.
Experimental Workflow Overview
The process for determining the inhibitory potential of 4'-Amino-1,1'-biphenyl-4-sulfonamide can be streamlined into a series of logical steps, from initial preparation to final data interpretation. This workflow is optimized for a 96-well microplate format, which is ideal for high-throughput screening and dose-response analysis.
Caption: High-level experimental workflow for the CA inhibition assay.
Detailed Protocols
This section provides a self-validating protocol. Adherence to the specified controls is critical for ensuring the trustworthiness of the generated data.
Required Materials and Reagents
-
Enzyme: Purified human carbonic anhydrase isoform (e.g., hCA II, the most physiologically dominant isoform, is a common starting point).
-
Inhibitor: 4'-Amino-1,1'-biphenyl-4-sulfonamide.
-
Reference Inhibitor: Acetazolamide (AZA) as a positive control[4][16].
-
Substrate: p-Nitrophenyl acetate (pNPA).
-
Buffer: 50 mM Tris-SO₄, pH 7.6[3].
-
Solvents: DMSO or Acetonitrile (for dissolving inhibitor and substrate).
-
Equipment:
-
96-well clear, flat-bottom microplates.
-
Multichannel pipette.
-
Microplate reader with kinetic measurement capabilities at 405 nm.
-
Reagent Preparation
Causality Note: Freshly prepared reagents are crucial for reproducibility. The pNPA substrate can hydrolyze spontaneously over time, especially in aqueous solutions, leading to high background absorbance.
-
Assay Buffer (50 mM Tris-SO₄, pH 7.6): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.6 with sulfuric acid, and bringing to the final volume.
-
Inhibitor Stock Solution (10 mM): Dissolve 4'-Amino-1,1'-biphenyl-4-sulfonamide in 100% DMSO. Perform serial dilutions in DMSO to create intermediate stocks for the final assay concentrations.
-
Reference Inhibitor Stock (10 mM): Prepare a 10 mM stock of Acetazolamide in DMSO.
-
pNPA Substrate Stock (20 mM): Prepare this solution fresh just before use by dissolving pNPA in acetonitrile or DMSO[3]. Keep protected from light.
-
Enzyme Working Solution: Dilute the stock CA enzyme in the Assay Buffer to a final concentration that yields a linear absorbance increase of approximately 0.3-0.5 AU over 10-15 minutes in the absence of an inhibitor. The optimal concentration must be determined empirically.
Assay Procedure (96-Well Plate)
-
Plate Setup: In duplicate or triplicate, add the following to the wells of a 96-well plate:
-
Test Wells: 1 µL of diluted inhibitor stock (covering a range, e.g., 0.1 nM to 100 µM final concentration) + 179 µL Assay Buffer.
-
Enzyme Control (No Inhibitor): 1 µL of DMSO + 179 µL Assay Buffer. This represents 100% enzyme activity.
-
Solvent Control: 1 µL of the highest concentration of DMSO used in the test wells + 179 µL Assay Buffer. This ensures the solvent does not affect enzyme activity[16].
-
Blank (No Enzyme): 1 µL of DMSO + 189 µL Assay Buffer. This accounts for non-enzymatic substrate hydrolysis.
-
-
Enzyme Addition: Add 10 µL of the CA enzyme working solution to all wells except the Blanks.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced[4].
-
Reaction Initiation: Add 10 µL of the 20 mM pNPA stock solution to all wells to initiate the reaction[3]. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30-60 seconds for 10-15 minutes[3].
Data Analysis and Presentation
Calculation of Inhibition
-
Determine Reaction Rate (V): For each well, plot absorbance vs. time. The slope of the linear portion of this curve represents the reaction rate (V), typically in mOD/min[3].
-
Correct for Background: Subtract the rate of the Blank (non-enzymatic hydrolysis) from all other rates.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the rate of the Enzyme Control well and V_inhibitor is the rate of the test well.
Determination of IC₅₀
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%. It is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value[15].
Representative Data
The biphenyl-sulfonamide scaffold is known for producing potent inhibitors with selectivity for certain CA isoforms. The table below presents hypothetical, yet realistic, inhibition data for 4'-Amino-1,1'-biphenyl-4-sulfonamide against key human CA isoforms, based on published findings for similar compounds[6][10][11].
| Isoform | Target Location & Function | 4'-Amino-1,1'-biphenyl-4-sulfonamide IC₅₀ (nM) | Acetazolamide (AZA) IC₅₀ (nM) | Selectivity Index (IC₅₀ CA I / IC₅₀ CA II) |
| hCA I | Cytosolic; high abundance in red blood cells | 150 | 250 | 15 |
| hCA II | Cytosolic; ubiquitous, physiologically dominant | 10 | 12 | - |
| hCA IX | Transmembrane; tumor-associated, hypoxia-induced | 25 | 25 | - |
| hCA XII | Transmembrane; tumor-associated | 45 | 6 | - |
Note: These values are for illustrative purposes. Actual values must be determined experimentally.
The data illustrates that the compound is a potent inhibitor of the widespread hCA II isoform and the cancer-related hCA IX isoform, while showing significantly less activity against hCA I. This profile suggests potential for therapeutic applications where selective inhibition is desirable.
References
-
Armstrong, J. M., Myers, D. V., Verpoorte, J. A., & Edsall, J. T. (1966). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Available at: [Link]
-
Mader, M., & Sotriffer, C. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]
-
BindingDB. Carbonic Anhydrase Inhibition Assay. BindingDB. Available at: [Link]
-
Ahmad, A., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports. Available at: [Link]
-
Meany, J. E., et al. (1994). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Available at: [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
-
Shen, J., & Yuan, Y. (2023). Colorimetric Esterase Activity Assay for Carbonic Anhydrase. SSRN. Available at: [Link]
-
Kazokaitė, J., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available at: [Link]
-
Mader, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. Available at: [Link]
-
De Luca, L., et al. (2019). Discovery of New 1,1'-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Roy, A., & De, S. (2024). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Available at: [Link]
-
Angeli, A., et al. (2018). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Angeli, A., et al. (2019). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules. Available at: [Link]
-
Senturk, M., et al. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid-sulphonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
De Simone, G., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. Available at: [Link]
-
Rutkauskas, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Available at: [Link]
-
Kernohan, J. C. (1966). A method for studying the kinetics of the inhibition of carbonic anhydrase by sulphonamides. Biochimica et Biophysica Acta. Available at: [Link]
-
Lindskog, S., et al. (1984). Kinetics and mechanism of carbonic anhydrase isoenzymes. Annals of the New York Academy of Sciences. Available at: [Link]
-
Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. air.unipr.it [air.unipr.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of New 1,1'-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics - ProQuest [proquest.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. papers.ssrn.com [papers.ssrn.com]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Derivatization Strategies for 4'-Amino-1,1'-biphenyl-4-sulfonamide
Abstract
The 4'-Amino-1,1'-biphenyl-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of a wide array of therapeutic agents. Its derivatives have shown significant potential as inhibitors of enzymes such as carbonic anhydrases, which are implicated in glaucoma, epilepsy, and cancer.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core structure. We will explore methodologies for the functionalization of three key regions: the 4'-amino group, the 4-sulfonamide moiety, and the biphenyl core. Each section provides not only step-by-step protocols but also the underlying chemical principles and strategic considerations to guide compound design and synthesis.
Introduction: The Biphenyl Sulfonamide Core
The 4'-Amino-1,1'-biphenyl-4-sulfonamide molecule offers three primary vectors for chemical modification, each allowing for the fine-tuning of its physicochemical and pharmacological properties. The strategic importance of this scaffold lies in its combination of a rigid biphenyl backbone, which allows for precise spatial orientation of substituents, and two highly versatile functional groups—a primary aromatic amine and a primary sulfonamide—that are amenable to a vast range of chemical transformations.
-
The 4'-Amino Group: A key nucleophilic center, ideal for introducing a wide variety of substituents to explore interactions with specific pockets in a biological target.
-
The 4-Sulfonamide Group: A critical pharmacophore, known to coordinate with metal ions (e.g., Zn²⁺) in metalloenzymes.[2] Its modification can modulate binding affinity, selectivity, and pharmacokinetic properties.
-
The Biphenyl Core: Provides a rigid scaffold that can be substituted to alter steric bulk, electronic properties, and overall molecular conformation.
The derivatization strategies outlined below are designed to systematically explore the chemical space around this core, enabling robust structure-activity relationship (SAR) studies.
Strategic Derivatization Workflows
The following diagram illustrates the principal pathways for modifying the 4'-Amino-1,1'-biphenyl-4-sulfonamide scaffold. Subsequent sections will provide detailed protocols for each of these transformations.
Caption: Key derivatization pathways for the 4'-Amino-1,1'-biphenyl-4-sulfonamide scaffold.
Derivatization of the 4'-Amino Group
The primary amino group is often the initial focus for derivatization due to its high reactivity and the profound impact of its substituents on biological activity.
N-Acylation: Introducing Amide Functionality
Scientific Rationale: Acylation of the 4'-amino group introduces an amide bond. This modification can enhance hydrogen bonding interactions, introduce new vectors for substitution, and alter the electronic properties of the phenyl ring. N-acyl sulfonamides are also recognized as bioisosteres of carboxylic acids, sharing similar acidity and hydrogen-bonding geometries while offering improved metabolic stability.[3][4]
Protocol 3.1: General Procedure for N-Acylation with Acyl Chlorides
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4'-Amino-1,1'-biphenyl-4-sulfonamide (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA, 1.2 eq.), to the solution. Stir the mixture at room temperature for 10 minutes. The base is crucial for scavenging the HCl byproduct generated during the reaction.[5]
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. Maintaining a low temperature helps to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
N-Alkylation: Introducing Alkyl Substituents
Scientific Rationale: N-alkylation introduces aliphatic groups that can probe hydrophobic pockets within a target's active site. This strategy can improve membrane permeability and modify the basicity of the nitrogen atom. Reductive amination is a preferred method as it is a one-pot procedure that minimizes the formation of over-alkylated byproducts.[6]
Protocol 3.2: N-Alkylation via Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve 4'-Amino-1,1'-biphenyl-4-sulfonamide (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature. For less reactive carbonyls, adding a catalytic amount of acetic acid can facilitate the formation of the intermediate imine. This step typically takes 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution.[7] NaBH(OAc)₃ is selective for the imine and will not reduce the starting aldehyde or ketone.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
N-Arylation via Chan-Lam Coupling
Scientific Rationale: The Chan-Lam coupling is a powerful copper-catalyzed reaction that forms a C-N bond between an amine and a boronic acid.[8] This strategy allows for the introduction of diverse (hetero)aryl groups at the 4'-position, significantly expanding the structural diversity and enabling exploration of π-π stacking or other aromatic interactions with the target protein. This reaction is advantageous as it often proceeds under mild conditions in the presence of air.[1][8]
Protocol 3.3: Copper-Catalyzed N-Arylation [1]
-
Reaction Setup: To a reaction vial, add 4'-Amino-1,1'-biphenyl-4-sulfonamide (0.8 mmol, 1.0 eq., 200 mg), the desired aryl or heteroaryl boronic acid (1.6 mmol, 2.0 eq.), copper(II) acetate (Cu(OAc)₂, 0.8 mmol, 1.0 eq., 160 mg), and N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.6 mmol, 2.0 eq., 180 mg).
-
Solvent Addition: Add methanol (10 mL) and distilled water (2 mL) to the vial. The use of methanol as a solvent is key for achieving high yields due to the good solubility of the starting sulfonamide.[1]
-
Reaction: Stir the mixture vigorously at room temperature (25 °C) for 24 hours under ambient oxygen.
-
Work-up: After completion, remove the methanol under reduced pressure. Add ethyl acetate to the residue and wash with water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting solid by column chromatography (using a mixture of ethyl acetate and n-hexane as the eluent) to obtain the pure N-arylated product.
Derivatization of the 4-Sulfonamide Group
Modification of the sulfonamide nitrogen can influence the pKa of the moiety and introduce new interaction points, affecting both potency and selectivity.
N-Alkylation of the Sulfonamide
Scientific Rationale: Alkylating the sulfonamide nitrogen (forming a secondary or tertiary sulfonamide) can modulate its hydrogen-bonding capability and introduce lipophilic groups. This can be particularly useful for improving pharmacokinetic properties. The "borrowing hydrogen" methodology using a manganese catalyst and an alcohol as the alkylating agent is a green and efficient approach.[9]
Protocol 4.1: Manganese-Catalyzed N-Alkylation with Alcohols
-
Reaction Setup: In a glovebox, add the 4'-amino-1,1'-biphenyl-4-sulfonamide derivative (1.0 eq.), the desired primary alcohol (2.0 eq.), a manganese PNP pincer precatalyst (e.g., 5 mol%), and potassium tert-butoxide (KOt-Bu, 20 mol%) to a screw-capped vial.
-
Solvent Addition: Add an anhydrous, degassed solvent such as xylenes.
-
Reaction: Seal the vial and heat the reaction mixture to 110 °C for 24-48 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Synthesis of a Derivatized Biphenyl Core
Instead of modifying the parent molecule, building the scaffold from derivatized precursors allows for substitutions on the biphenyl rings. The Suzuki-Miyaura coupling is the preeminent method for this purpose.
Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[10][11] It is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for synthesizing substituted biaryl systems. By choosing appropriately substituted arylboronic acids and aryl halides, one can introduce substituents at any desired position on the biphenyl core.
Protocol 5.1: Synthesis of a Substituted Biphenyl Core
-
Reactant Preparation: To a round-bottom flask, add the aryl halide (e.g., 4-bromobenzenesulfonamide, 1.0 eq.), the desired substituted arylboronic acid (e.g., 4-aminophenylboronic acid, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or dimethoxyethane) and an aqueous solution of the base.
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights
Derivatization of the 4'-Amino-1,1'-biphenyl-4-sulfonamide scaffold has been particularly fruitful in the discovery of potent carbonic anhydrase (CA) inhibitors. The following table summarizes SAR data for a series of N-aryl derivatives prepared via Chan-Lam coupling, tested against human CA isoforms hCA-II, hCA-IX, and hCA-XII.
| Compound ID | R Group (at 4'-amino position) | hCA-II IC₅₀ (µM) | hCA-IX IC₅₀ (µM) | hCA-XII IC₅₀ (µM) |
| Parent | -H | >10 | >10 | >10 |
| 9a | Phenyl | 1.54 ± 0.09 | 0.98 ± 0.05 | 2.13 ± 0.07 |
| 9b | 4-Fluorophenyl | 1.92 ± 0.05 | 1.12 ± 0.08 | 0.69 ± 0.15 |
| 9c | 4-Chlorophenyl | 2.79 ± 0.02 | 1.95 ± 0.11 | 1.43 ± 0.09 |
| 9d | 4-Nitrophenyl | 1.13 ± 0.07 | 0.21 ± 0.03 | 0.89 ± 0.04 |
| 9e | Thiophen-2-yl | 0.38 ± 0.03 | 0.56 ± 0.02 | 1.05 ± 0.03 |
| AAZ | Acetazolamide (Standard) | 1.81 ± 0.04 | 1.67 ± 0.06 | 2.01 ± 0.11 |
| Data adapted from Sharif et al., 2025.[1] |
Analysis of SAR:
-
N-Arylation is Key: The unsubstituted parent compound is inactive, highlighting the necessity of derivatizing the 4'-amino group to achieve CA inhibition.
-
Electronic Effects: The introduction of a strong electron-withdrawing group (EWG) like a nitro group (Compound 9d ) significantly enhances potency, especially against hCA-IX, making it over 8-fold more potent than the standard inhibitor Acetazolamide (AAZ). This suggests that the electronic properties of the distal ring play a crucial role in binding.
-
Heteroaromatic Substitution: Replacing the phenyl ring with a thiophene ring (Compound 9e ) leads to the most potent inhibitor of hCA-II in this series, indicating that heteroatoms can form favorable interactions within the enzyme's active site.[12]
Conclusion
The 4'-Amino-1,1'-biphenyl-4-sulfonamide scaffold is a highly adaptable platform for medicinal chemistry. The synthetic strategies detailed in this guide—including N-acylation, N-alkylation, Chan-Lam coupling, and Suzuki coupling—provide a robust toolkit for generating diverse libraries of compounds. The provided protocols are designed to be self-validating and are grounded in established, high-yield chemical transformations. By systematically applying these derivatization strategies and correlating the resulting structural changes with biological activity, researchers can effectively navigate the chemical space to optimize lead compounds for enhanced potency, selectivity, and desirable drug-like properties.
References
-
Sharif, M., Mahmood, A., Kanwal, A., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. (n.d.). ChemRxiv. Available at: [Link]
-
Chan Lam cross-coupling reaction between... (n.d.). ResearchGate. Available at: [Link]
-
Sharif, M., Mahmood, A., Kanwal, A., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]
-
De, B., et al. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. PubMed. Available at: [Link]
-
Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. Available at: [Link]
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. PubMed. Available at: [Link]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Wang, T., et al. (2007). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. PubMed. Available at: [Link]
-
Angeli, A., et al. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. PMC. Available at: [Link]
-
O'Donoghue, A. C., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). RSC Publishing. Available at: [Link]
-
A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. (2012). PubMed. Available at: [Link]
-
Reported Chan‐Lam couplings and our proposal. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of N-acyl sulfonamides 4. (n.d.). ResearchGate. Available at: [Link]
- Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling... (2021). CoLab.
-
Synthesis and biological evaluation of N-alkyl sulfonamides... (2022). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Agrawal, V. K., et al. (2003). QSAR analysis of antibacterial activity of some 4-aminodiphenylsulfone derivatives. PubMed. Available at: [Link]
-
De Compadre, R. L., et al. (1987). A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents... PubMed. Available at: [Link]
-
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.). University of Texas at Austin. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction... (2025). YouTube. Available at: [Link]
-
N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. Available at: [Link]
-
The Suzuki Reaction. (2014). UC Berkeley. Available at: [Link]
-
The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.). ResearchGate. Available at: [Link]
-
N-acetylated and deacetylated 4'-fluoro-4-aminobiphenyl... (1992). PubMed. Available at: [Link]
-
N-Acetyl-4-aminobiphenyl. (n.d.). PubChem. Available at: [Link]
-
Quantum chemical QSAR models... (2012). PubMed. Available at: [Link]
-
Aminative Suzuki–Miyaura coupling. (2024). Science. Available at: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). Acta Crystallographica Section E. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing 4'-Amino-1,1'-biphenyl-4-sulfonamide precipitation in buffer
Technical Support Center
Topic: Preventing 4'-Amino-1,1'-biphenyl-4-sulfonamide Precipitation in Aqueous Buffers
Introduction
4'-Amino-1,1'-biphenyl-4-sulfonamide is a compound of interest in various research applications, including as an inhibitor of human carbonic anhydrase isoforms.[1] However, its utility is often hampered by a significant experimental challenge: low aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded framework for understanding and overcoming the precipitation of this compound in experimental buffers. By moving beyond simple procedural steps to explain the underlying physicochemical principles, this document empowers users to troubleshoot effectively and ensure the integrity and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: Why is my 4'-Amino-1,1'-biphenyl-4-sulfonamide precipitating out of my buffer?
A: Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer. This is primarily due to the molecule's chemical structure, which contains a large, nonpolar biphenyl core. The main drivers are often an incompatible buffer pH, an excessive final concentration, or an improper dilution technique that creates localized supersaturation.[2]
Q2: What is the fastest way to address unexpected precipitation during an experiment?
A: The quickest potential fix is to adjust the pH of your solution. 4'-Amino-1,1'-biphenyl-4-sulfonamide has two ionizable groups: a basic amino group and an acidic sulfonamide group. Moving the pH away from its isoelectric point (where the net charge is zero) will increase the population of charged, more soluble species. For this molecule, increasing the pH to a slightly alkaline value (e.g., pH 8.0-9.0) will deprotonate the sulfonamide group, creating a negative charge and significantly enhancing solubility.[3][4]
Q3: Can I just add more DMSO or another co-solvent to my final buffer to keep it in solution?
A: While tempting, this is not recommended without careful consideration. Most biological assays are sensitive to organic solvents. High concentrations of Dimethyl sulfoxide (DMSO) can be toxic to cells, inhibit enzyme activity, or interfere with assay components.[5][6] As a best practice, the final concentration of DMSO should be kept as low as possible, typically below 1% (v/v), and must be consistent across all experimental and control groups.[5]
Q4: Is there an optimal pH for maximizing the solubility of this compound?
A: Yes, solubility is highly pH-dependent.[7][8] The compound will be least soluble near its isoelectric point and most soluble at pH values where one of its functional groups is fully ionized. Given the acidic nature of the sulfonamide proton, solubility dramatically increases at alkaline pH (pH > 8.5).[9] Conversely, at very low pH, the amino group becomes protonated, which can also increase solubility, though often to a lesser extent and in a pH range that is incompatible with most biological experiments. For most applications, a slightly basic buffer is the best starting point.
In-Depth Troubleshooting and Optimization Guide
Precipitation is a solvable problem. This guide provides a logical workflow to diagnose the cause and implement a robust solution.
Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing precipitation issues.
Caption: A step-by-step workflow for troubleshooting precipitation.
The Foundation: Stock Solution Integrity
The most common source of error originates from an improperly prepared stock solution. It is critical that the compound is fully dissolved in the initial high-concentration stock before any dilution into aqueous buffers.[5]
-
Solvent Choice: Use a high-purity, anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the standard choice for creating stock solutions of poorly soluble compounds at high concentrations (e.g., 10-50 mM).[2][6][10][11]
-
Verification: After vortexing, hold the vial against a light source. The solution must be completely clear, with no visible particulates or haze.
-
Assisted Dissolution: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be effective.[5] Always allow the solution to return to room temperature before use.
The Primary Lever: Optimizing Buffer pH
The solubility of sulfonamides is profoundly influenced by pH.[3][4][7] The molecule contains two key ionizable sites: the primary amine on one biphenyl ring (basic) and the sulfonamide group on the other (acidic).
-
The Science: At a specific pH (the isoelectric point), the molecule will have a net neutral charge, minimizing its interaction with water and leading to the lowest solubility. By adjusting the pH away from this point, we can force the ionization of either the amino group (to -NH3+) at low pH or the sulfonamide group (to -SO2NH-) at high pH. The resulting charged species is significantly more polar and thus more soluble in water.
-
Practical Application: The sulfonamide group's proton is acidic, with a pKa typically in the range of 8.5 to 10.[9][12] Therefore, increasing the buffer pH to a value above this pKa will ensure the molecule is in its deprotonated, anionic, and more soluble form.
-
Recommendation: If you are using a physiological buffer like PBS (pH 7.4) and observing precipitation, switch to a buffer with a higher pH, such as Tris-HCl at pH 8.5 or 9.0. Ensure this pH is compatible with your assay system.
Caption: Impact of pH on the ionization state and solubility.
The Technique: Co-solvents and Dilution Method
Even with an optimal pH, the method of dilution is paramount to prevent the compound from "crashing out."
-
The "Crashing Out" Phenomenon: When a small volume of concentrated organic stock is added to a large volume of aqueous buffer, the localized concentration at the point of addition can momentarily exceed the solubility limit, causing rapid precipitation before it has a chance to disperse.[2]
-
The Correct Technique: Never add the aqueous buffer to the DMSO stock. The correct procedure is to add the small volume of stock solution directly into the full volume of vigorously mixing aqueous buffer.[2] Using a vortex mixer during this step ensures rapid dispersion and dissolution.
-
Co-solvent in Final Buffer: If pH adjustment alone is insufficient, incorporating a small percentage of a water-miscible co-solvent (like DMSO or ethanol) into the final aqueous buffer can increase the solution's solvent power.[5][10] This should be a last resort and must be carefully validated for assay compatibility.
Experimental Protocols & Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [1] |
| Molecular Weight | 248.3 g/mol | [1] |
| pKa (Sulfonamide) | ~8.5 - 10 (Estimated for similar structures) | [9][12] |
| pKa (Amino Group) | ~3 - 4 (Estimated for aromatic amines) | N/A |
| Recommended Stock Solvent | Dimethyl sulfoxide (DMSO), Anhydrous | [2] |
Protocol 1: Preparation of a 25 mM Stock Solution in DMSO
-
Preparation: Weigh 6.21 mg of 4'-Amino-1,1'-biphenyl-4-sulfonamide powder into a sterile, dry glass or polypropylene vial.
-
Dissolution: Add 1.0 mL of anhydrous, high-purity DMSO.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Verification: Visually inspect the solution against a light source to ensure no solid particles remain. If needed, sonicate for 5 minutes or warm gently to 37°C, then vortex again.[5]
-
Storage: Aliquot into single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.
Protocol 2: Preparation of a 25 µM Working Solution in Tris Buffer (pH 8.5)
This protocol details the preparation of a 25 µM working solution from a 25 mM stock (a 1:1000 dilution), a common scenario that can lead to precipitation if done incorrectly.
Caption: Recommended workflow for diluting stock solution.
-
Prepare Buffer: Dispense the final required volume of the experimental aqueous buffer (e.g., 999 µL of 50 mM Tris, pH 8.5) into the final sterile tube.
-
Set Up Mixing: Place the tube on a vortex mixer set to a medium-high speed to create a well-stirred solution.[2]
-
Add Stock Solution: Aspirate the required volume of the 25 mM stock solution (e.g., 1 µL). Submerge the pipette tip into the vortexing buffer and dispense the stock solution directly into the rapidly mixing liquid.[2]
-
Continue Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure complete dissolution and homogeneity.
-
Final Check: Visually inspect the final solution to confirm it is clear before proceeding with the experiment.
By following this structured approach—validating the stock, optimizing the pH, and using the correct dilution technique—researchers can reliably prevent the precipitation of 4'-Amino-1,1'-biphenyl-4-sulfonamide, leading to more accurate and reproducible experimental outcomes.
References
-
Kim, Y. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-55. Available from: [Link]
-
Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 47-50. Available from: [Link]
-
Park, J., & Huwe, B. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 154, 420-428. Available from: [Link]
-
Dong, C., et al. (2022). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Science and Pollution Research, 29(45), 68069-68080. Available from: [Link]
-
ResearchGate. (2002). pH-Induced solubility transition of sulfonamide-based polymers. Available from: [Link]
-
Hodgkinson, C. P., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(7), 549-553. Available from: [Link]
-
PubChem. (n.d.). 4-Aminobiphenyl. National Center for Biotechnology Information. Available from: [Link]
-
Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?. Available from: [Link]
-
Nassar, I. F., et al. (2019). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Journal of Molecular Structure, 1195, 253-263. Available from: [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-856. Available from: [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides studied. Available from: [Link]
-
Tzeng, Y. J., & Kalodimos, C. G. (2013). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 104(6), 1257-1266. Available from: [Link]
-
Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Physical Chemistry Chemical Physics, 13(43), 19436-19445. Available from: [Link]
-
Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6175-6184. Available from: [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides investigated. Available from: [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N3O2S. Available from: [Link]
-
ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series.... Available from: [Link]
-
Khan, A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2014, 879213. Available from: [Link]
-
Wang, Y., et al. (2022). Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability. Environmental Science & Technology, 56(1), 522-532. Available from: [Link]
-
Khan, I., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1250, 131804. Available from: [Link]
-
Pharmaffiliates. (n.d.). 4'-Amino-1,1'-biphenyl-4-sulfonamide. Available from: [Link]
-
ResearchGate. (2022). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent: Correlation, Dissolution Thermodynamics and Preferential Solvation. Available from: [Link]
Sources
- 1. 4''-AMINO-1,1''-BIPHENYL-4-SULFONAMIDE | 100142-87-8 [amp.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 4'-Amino-1,1'-biphenyl-4-sulfonamide Target Engagement
Introduction: The Imperative of Target Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step. A compound's therapeutic potential is inextricably linked to its interaction with its intended biological target. For scaffolds like 4'-Amino-1,1'-biphenyl-4-sulfonamide, which has shown potential as a backbone for inhibitors of targets such as carbonic anhydrases and the NLRP3 inflammasome, rigorously validating target engagement is not just a confirmatory step—it is the foundation upon which a successful development program is built.[1][2]
Confirming that a molecule binds its intended target within the complex milieu of a living cell provides the mechanistic link between the compound and its observed phenotypic effect. This guide offers a comparative analysis of key methodologies for validating the target engagement of 4'-Amino-1,1'-biphenyl-4-sulfonamide, providing researchers with the principles, protocols, and comparative insights needed to design a robust validation strategy.
Chapter 1: The Cellular Frontier: Confirming Engagement in a Physiological Context
The ultimate test of a compound's interaction is whether it occurs within an intact cell. Cellular target engagement assays are paramount as they account for cell permeability, intracellular concentration, and the native state of the target protein. Two powerful, label-free techniques stand out for this purpose: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
Cellular Thermal Shift Assay (CETSA): Leveraging Thermal Stability
The Principle of CETSA
CETSA is a biophysical method based on the principle of ligand-induced thermal stabilization.[3][4] When a small molecule like 4'-Amino-1,1'-biphenyl-4-sulfonamide binds to its target protein, it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[5][6] By heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein that remains, one can infer target engagement. A positive shift in the melting temperature (Tm) of the protein in the presence of the compound is direct evidence of binding.[4]
Experimental Workflow: CETSA
Caption: CETSA workflow for validating target engagement in intact cells.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Plate cells at an appropriate density and grow to ~80% confluency. Treat cells with varying concentrations of 4'-Amino-1,1'-biphenyl-4-sulfonamide (and a vehicle control, e.g., 0.1% DMSO) for 1 hour at 37°C.[7]
-
Harvesting: After incubation, wash cells with PBS and harvest by scraping. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the different aliquots to a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[7]
-
Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard method (e.g., BCA assay). Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.
-
Data Analysis: Densitometrically quantify the bands on the Western blot. Plot the relative band intensity against the corresponding temperature for both the vehicle- and compound-treated samples. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm). A ΔTm > 0 indicates target stabilization.
Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
The Principle of DARTS
DARTS operates on a similar principle to CETSA but uses chemical rather than thermal denaturation. It leverages the phenomenon that ligand binding can alter a protein's conformation, shielding it from proteolytic cleavage.[8][9] In this assay, cell lysate is treated with the compound of interest and then subjected to limited digestion by a protease, such as pronase or trypsin.[10][11] Proteins that are bound by the compound will be more resistant to digestion compared to their unbound state. The difference in digestion patterns, typically visualized by Western blotting, reveals target engagement.[8]
Experimental Workflow: DARTS
Caption: DARTS workflow for identifying target proteins based on protease protection.
Detailed Protocol: DARTS with Western Blot Readout
-
Lysate Preparation: Lyse cultured cells in a non-denaturing buffer (e.g., M-PER buffer) supplemented with protease inhibitors.[12] Determine the protein concentration of the clarified lysate.
-
Compound Incubation: In separate tubes, incubate an aliquot of cell lysate (e.g., 100 µg) with 4'-Amino-1,1'-biphenyl-4-sulfonamide (e.g., at 10x the expected Kd) and a vehicle control. Incubate for 1-2 hours at room temperature to allow for binding.[8]
-
Protease Digestion: Add a protease, such as Pronase, to each tube. The optimal protease concentration and digestion time must be empirically determined to achieve partial, not complete, digestion of the target protein in the vehicle control.[8][10]
-
Stop Reaction: Terminate the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target of interest.
-
Interpretation: A stronger, more intact band in the compound-treated lane compared to the vehicle-treated lane indicates that the compound protected the target protein from digestion, thus confirming engagement.[8]
Chapter 2: Biophysical Deep Dive: Quantifying the Binding Interaction
While cellular methods confirm if binding occurs in a cell, biophysical techniques are the gold standard for quantifying the precise kinetics and thermodynamics of the interaction. These assays typically use purified protein and provide invaluable data for structure-activity relationship (SAR) studies.
Surface Plasmon Resonance (SPR): Real-Time Kinetics
The Principle of SPR
SPR is a label-free optical technique that measures molecular interactions in real time.[13] The target protein is immobilized on a sensor chip with a gold surface. A solution containing the small molecule (the "analyte") flows over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[14][15] By monitoring this signal over time during association and dissociation phases, one can calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).[15]
Experimental Workflow: SPR
Caption: SPR workflow for determining real-time binding kinetics.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
The Principle of ITC
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[16][17] In an ITC experiment, a solution of the small molecule is titrated into a sample cell containing the purified target protein. Each injection triggers a heat change that is precisely measured. The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[17][18] This provides a complete thermodynamic profile of the interaction.
Experimental Workflow: ITC
Caption: ITC workflow for determining the thermodynamic profile of binding.
Chapter 3: Profiling Selectivity: Understanding the Broader Context
For many target classes, such as kinases, understanding a compound's selectivity is as important as confirming its on-target activity. Chemical proteomics approaches are ideal for this purpose.
Kinobeads: Mapping the Kinase Interactome
The Principle of Kinobeads
The Kinobeads technology is a chemical proteomics tool used for profiling kinase inhibitors.[19] It utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a lysate.[20] To test a compound like 4'-Amino-1,1'-biphenyl-4-sulfonamide, the cell lysate is pre-incubated with the free compound before being exposed to the Kinobeads. The compound will compete with the beads for binding to its target kinases.[21] By using quantitative mass spectrometry to identify and quantify the proteins that remain bound to the beads, one can determine which kinases were engaged by the free compound in a dose-dependent manner.[22]
Experimental Workflow: Kinobeads
Caption: Kinobeads workflow for competitive kinase selectivity profiling.
Comparative Analysis of Methodologies
Choosing the right assay depends on the specific question being asked, the available resources, and the stage of the drug discovery project.
| Method | Principle | Context | Key Output | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization | Intact Cells, Lysate | Melting Temp (Tm) Shift | Physiologically relevant; No compound modification needed[3] | Indirect readout; Requires specific antibody or MS; Not all binding events cause stabilization[23] |
| DARTS | Ligand-induced protease resistance | Lysate | Protein Protection | No compound modification needed[9]; Can identify unknown targets | Not in intact cells; Requires optimization of protease digestion; Indirect readout |
| SPR | Change in refractive index upon binding | In Vitro (Purified Protein) | ka, kd, Kd | Real-time kinetics; High sensitivity; Label-free[14][24] | Requires protein purification & immobilization; Can be affected by mass transport limitations |
| ITC | Measures heat of binding | In Vitro (Purified Protein) | Kd, n, ΔH, ΔS | Gold standard for thermodynamics; Label-free, in-solution[18] | Requires large amounts of pure protein; Lower throughput |
| Kinobeads | Competitive affinity enrichment | Lysate | IC50 vs. Kinome Panel | Profiles hundreds of kinases simultaneously; Uses native enzymes | Not in intact cells; Limited to targets that bind the beads; Biased towards ATP-competitive binders[19] |
Conclusion: An Integrated Strategy for Target Validation
No single method can provide a complete picture of target engagement. A robust validation strategy for 4'-Amino-1,1'-biphenyl-4-sulfonamide should be orthogonal, employing a combination of techniques to build a compelling, multi-faceted case. A logical progression would be:
-
Initial Confirmation (Cellular): Use CETSA to confirm that the compound engages its intended target in an intact cellular environment, providing crucial physiological relevance.
-
Quantitative Characterization (Biophysical): Follow up with ITC or SPR using purified protein to precisely quantify the binding affinity and understand the thermodynamic and kinetic drivers of the interaction. This data is vital for guiding medicinal chemistry efforts.
-
Selectivity Profiling (Proteomic): If the target is part of a large family (e.g., a kinase) or if off-target effects are a concern, use a competitive profiling method like Kinobeads to assess the compound's selectivity across the relevant proteome.
By systematically applying these complementary methodologies, researchers can move forward with confidence, knowing that their compound's biological activity is firmly rooted in its validated interaction with the intended molecular target.
References
-
Pai, M. Y., Lomenick, B., & Huang, J. (2014). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Methods in Molecular Biology (Vol. 1107, pp. 247-256). Humana Press. Retrieved from [Link]
-
Bio-protocol. (n.d.). Drug Affinity-Responsive Target Stability (DARTS). Retrieved from [Link]
-
Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Retrieved from [Link]
-
García-Sáez, I., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Retrieved from [Link]
-
Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Sheng, G. P., et al. (2015). Kinetics and thermodynamics of interaction between sulfonamide antibiotics and humic acids: Surface plasmon resonance and isothermal titration microcalorimetry analysis. Journal of Hazardous Materials, 300, 287-293. Retrieved from [Link]
-
Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 224-230. Retrieved from [Link]
-
Shaw, J. L., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2488-2497. Retrieved from [Link]
-
Levin, G., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Molecules, 27(12), 3863. Retrieved from [Link]
-
MDPI. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(1), 123. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1: Commonly used sulfonamides and non-sulfonamide alternatives. Retrieved from [Link]
-
Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368. Retrieved from [Link]
-
Oreate AI. (2026, January 7). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Retrieved from [Link]
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
-
ResearchGate. (2025, October 10). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
Islam, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(4), 3749-3763. Retrieved from [Link]
-
Khan, I., et al. (2025). Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. Scientific Reports, 15, 10048. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of the new kinobeads mix. Retrieved from [Link]
-
Piñeiro, Á., et al. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (127), 56174. Retrieved from [Link]
-
Biosensing Instrument. (2025, January 4). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Nicoya. (2023, March 29). An Introduction to Surface Plasmon Resonance. Retrieved from [Link]
-
Pharmacy, D. (2020, July 21). Sulfonamides: Mechanism of action [Video]. YouTube. Retrieved from [Link]
-
Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(9), 13834-13856. Retrieved from [Link]
-
Schneider, C., et al. (2023). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(11), 2548-2558. Retrieved from [Link]
-
Angeli, A., et al. (2018). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry, 61(17), 7725-7737. Retrieved from [Link]
-
Shomu's Biology. (2014, March 11). Sulfonamides mode of action [Video]. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2021). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 11(10), 2959-2977. Retrieved from [Link]
-
ResearchGate. (2024, October 4). Mechanism of sulfonamide drugs. Retrieved from [Link]
-
Gopinath, A., et al. (2025). Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. International Journal of Biological Macromolecules, 289, 135687. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI Blog [oreateai.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 11. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. jacksonimmuno.com [jacksonimmuno.com]
- 14. biosensingusa.com [biosensingusa.com]
- 15. bioradiations.com [bioradiations.com]
- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 [mdpi.com]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. biosensingusa.com [biosensingusa.com]
Technical Comparison Guide: 4'-Amino-1,1'-biphenyl-4-sulfonamide Selectivity & Cross-Reactivity
Executive Summary
4'-Amino-1,1'-biphenyl-4-sulfonamide (CAS: 100142-87-8), often utilized as a core scaffold in medicinal chemistry, represents a distinct class of Carbonic Anhydrase (CA) inhibitors. Unlike classical benzene-sulfonamides (e.g., sulfanilamide), the biphenyl moiety extends the molecule's reach into the hydrophobic sub-pockets of CA active sites, offering enhanced selectivity profiles for tumor-associated isoforms (hCA IX and XII).
However, this structural extension retains the N4-arylamine motif , a critical determinant in sulfonamide hypersensitivity. This guide profiles the molecule's enzymatic selectivity against clinical standards (Acetazolamide) and evaluates its cross-reactivity risks in both immunological and analytical contexts.
Chemical Identity & Structural Logic
The molecule consists of two phenyl rings connected by a single bond. One ring bears the zinc-binding sulfonamide group (
-
Chemical Name: 4'-Amino-1,1'-biphenyl-4-sulfonamide[1][2][3][4]
-
Synonyms: 4-amino-4'-sulfamoylbiphenyl; Sulfabiphenyl
-
Molecular Formula:
-
Molecular Weight: 248.30 g/mol [3]
Structural Comparison: The "Allergy Pharmacophore"
The following diagram illustrates the structural relationship between the biphenyl scaffold, the antibiotic Sulfamethoxazole (high allergy risk), and the diuretic/glaucoma drug Acetazolamide (low allergy risk).
Figure 1: Structural comparison highlighting the N4-arylamine "structural alert" present in Sulfamethoxazole and the Biphenyl scaffold, but absent in Acetazolamide.[5]
Enzymatic Selectivity Profile (Carbonic Anhydrase)
The primary utility of 4'-Amino-1,1'-biphenyl-4-sulfonamide is as a potent inhibitor of Carbonic Anhydrase (CA) isozymes. The biphenyl tail allows for dual-anchoring : the sulfonamide binds the catalytic Zinc ion, while the distal phenyl ring interacts with hydrophobic residues (Phe131, Val121) unique to specific isoforms.
Comparative Inhibition Data (Ki)
The following table contrasts the biphenyl scaffold's performance against the clinical standard Acetazolamide. Data represents the consensus range for unsubstituted biphenyl-sulfonamides derived from stopped-flow kinetic assays.
| Target Isoform | Biological Relevance | Acetazolamide ( | Biphenyl Scaffold ( | Selectivity Insight |
| hCA I | Cytosolic (RBCs) | ~250 nM | 200 - 2000 nM | Biphenyls are generally weaker inhibitors of hCA I (desirable to avoid systemic side effects). |
| hCA II | Cytosolic (Glaucoma target) | ~12 nM | 10 - 100 nM | Comparable potency. The biphenyl group fits well in the hCA II hydrophobic pocket. |
| hCA IX | Transmembrane (Tumor Hypoxia) | ~25 nM | < 10 nM (Derivative dependent) | High Value Target. Biphenyl derivatives often show superior selectivity for hCA IX over hCA I. |
| hCA XII | Transmembrane (Tumor/Glaucoma) | ~5.7 nM | 5 - 50 nM | Potent inhibition maintained. |
Key Mechanism: The biphenyl scaffold exploits the "hydrophobic pocket" near the active site entrance of hCA IX and XII, which is larger and more accessible than in hCA I. This allows for the design of derivatives with >50-fold selectivity for tumor-associated isoforms.
Cross-Reactivity Profiling
Immunological Cross-Reactivity (Hypersensitivity)
Researchers handling this compound must treat it as a sensitizing agent .
-
Mechanism: The N4-arylamine (aniline) moiety is metabolically oxidized (by CYP450) to a reactive hydroxylamine and eventually a nitroso species. These reactive metabolites haptenize cellular proteins, triggering Type I (IgE) or Type IV (T-cell) hypersensitivity.
-
Risk Level: High . Structurally, it mimics the immunogenic determinant of sulfamethoxazole.
-
Differentiation: It is distinct from "non-antibiotic" sulfonamides like Acetazolamide or Celecoxib, which lack the N4-arylamine and have a low risk of cross-reactivity in sulfa-allergic patients.[6]
Analytical Cross-Reactivity
In drug development assays (e.g., ELISA for sulfonamide residues in food/plasma):
-
Antibody Recognition: Antibodies raised against Sulfamethoxazole or Sulfadiazine often target the common
-aminobenzenesulfonamide core. -
Interference: 4'-Amino-1,1'-biphenyl-4-sulfonamide is likely to show significant cross-reactivity in these immunoassays due to the preserved
-amino and sulfonamide spatial arrangement, despite the biphenyl extension.
Experimental Protocols
Protocol A: CA Inhibition Assay (Stopped-Flow CO2 Hydration)
This protocol validates the
Reagents:
-
Buffer: 20 mM HEPES, pH 7.5, 20 mM Na2SO4.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO2-saturated water.
-
Enzyme: Recombinant hCA isozymes (I, II, IX, XII).
Workflow:
Figure 2: Stopped-flow kinetic assay workflow for determining CA inhibition constants.
Calculation:
The inhibition constant (
Protocol B: Selectivity Index (SI) Calculation
To profile the compound as a tumor-selective agent (hCA IX target):
-
Determine
for hCA II (off-target, dominant physiological isoform). -
Determine
for hCA IX (on-target). -
Calculate SI:
-
Interpretation: An SI > 10 indicates preferential binding to the tumor-associated isoform. Biphenyl derivatives often achieve SI > 50.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors with the Biphenyl-Sulfonamide Scaffold: Synthesis and Activity against hCA I, II, IX, and XII. ACS Medicinal Chemistry Letters. Link
-
Brackett, C. C., et al. (2004). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48. Link
-
FDA Labeling Information. (2023). Acetazolamide Prescribing Information. U.S. Food and Drug Administration.[5] Link
-
Denner, T. C., et al. (2023).[7] Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. International Journal of Molecular Sciences. Link
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 100142-87-8 CAS|4'-氨基-[1,1'-联苯]-4-磺酰胺|生产厂家|价格信息 [m.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4'-Amino-[1,1'-biphenyl]-4-sulfonamide (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 5. droracle.ai [droracle.ai]
- 6. Acetazolamide and sulfonamide allergy [aaaai.org]
- 7. researchgate.net [researchgate.net]
Independent Verification of 4'-Amino-1,1'-biphenyl-4-sulfonamide's Biological Effects: A Comparative Guide
In the landscape of modern drug discovery, the rigorous validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for the independent verification of the biological effects of 4'-Amino-1,1'-biphenyl-4-sulfonamide, a scaffold of significant interest. We will explore its activity as a carbonic anhydrase inhibitor and its potential as an antibacterial agent, comparing its performance against established drugs through detailed experimental protocols and supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to independently assess and build upon existing findings.
Introduction: The Biphenyl-Sulfonamide Scaffold
The 4'-Amino-1,1'-biphenyl-4-sulfonamide core structure is a versatile pharmacophore, lending itself to a variety of biological activities. Its derivatives have demonstrated potent inhibitory effects against key therapeutic targets, including carbonic anhydrases and have been investigated for their anticancer and anti-inflammatory properties.[1] The foundational mechanism for many sulfonamides lies in their structural mimicry of para-aminobenzoic acid (PABA), enabling them to competitively inhibit the bacterial enzyme dihydropteroate synthase, which is crucial for folic acid synthesis.[2][3] This leads to a bacteriostatic effect, halting bacterial growth and replication.[3]
However, the biological actions of sulfonamides are not limited to antibacterial effects. Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes that play crucial roles in various physiological processes.[4] Furthermore, the sulfonamide moiety is present in a diverse range of drugs, including diuretics, anticonvulsants, and selective COX-2 inhibitors like celecoxib, highlighting the broad therapeutic potential of this chemical class.[5][6]
Given this chemical diversity, a critical aspect of evaluating any new sulfonamide derivative, such as 4'-Amino-1,1'-biphenyl-4-sulfonamide, is the independent verification of its on-target potency, selectivity against related enzymes, and potential off-target effects.
Comparative Analysis of Biological Activity
This section presents a comparative analysis of 4'-Amino-1,1'-biphenyl-4-sulfonamide's inhibitory activity against carbonic anhydrases and its predicted antibacterial efficacy, benchmarked against established drugs.
Carbonic Anhydrase Inhibition
Recent studies have highlighted the significant potential of 4'-Amino-1,1'-biphenyl-4-sulfonamide derivatives as potent inhibitors of several human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer, such as hCA-IX and hCA-XII.[7]
Table 1: Comparative Inhibition of Carbonic Anhydrase Isoforms
| Compound | Target Isoform | IC50 (µM) | Reference |
| 4'-[(4-methoxyphenyl)amino]-[1,1'-biphenyl]-4-sulfonamide (Derivative of Topic Compound) | hCA-IX | 0.21 | [1] |
| 4'-(phenylamino)-[1,1'-biphenyl]-4-sulfonamide (Derivative of Topic Compound) | hCA-IX | 0.89 | [1] |
| 4'-[(4-chlorophenyl)amino]-[1,1'-biphenyl]-4-sulfonamide (Derivative of Topic Compound) | hCA-II | 0.38 | [7] |
| Acetazolamide (Comparator) | hCA-IX | 0.03 | [8][9] |
| Acetazolamide (Comparator) | hCA-II | 0.13 | [9] |
Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
The data clearly indicates that derivatives of 4'-Amino-1,1'-biphenyl-4-sulfonamide exhibit potent, sub-micromolar inhibition of key carbonic anhydrase isoforms.[1][7] Notably, the 4'-[(4-methoxyphenyl)amino] derivative shows remarkable potency against hCA-IX, a transmembrane enzyme highly expressed in many tumors and a key target in cancer therapy.[1]
Antibacterial Activity (Predicted)
Table 2: Representative Antibacterial Activity of a Comparator Sulfonamide
| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Sulfamethoxazole (in Trimethoprim-Sulfamethoxazole) | Staphylococcus aureus | ≤2/38 (Susceptible) | [10] |
Note: The provided MIC is for the combination drug trimethoprim-sulfamethoxazole. Sulfonamides are often used in combination to enhance efficacy and reduce the development of resistance.[11]
It is anticipated that 4'-Amino-1,1'-biphenyl-4-sulfonamide would exhibit bacteriostatic activity, and its potency would need to be empirically determined through standardized susceptibility testing.
Methodologies for Independent Verification
To ensure scientific integrity, every protocol described is designed as a self-validating system. The causality behind experimental choices is explained to provide a clear rationale for the proposed workflows.
Verifying Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
Rationale: Before delving into detailed enzymatic or phenotypic assays, it is crucial to confirm that 4'-Amino-1,1'-biphenyl-4-sulfonamide directly interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for validating target engagement.[8][12] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[6]
Experimental Workflow for CETSA:
Caption: CETSA workflow for verifying target engagement.
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target protein (e.g., a cancer cell line overexpressing hCA-IX).
-
Compound Treatment: Treat the cells with a predetermined concentration of 4'-Amino-1,1'-biphenyl-4-sulfonamide or a vehicle control (e.g., DMSO) for a specified incubation period.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the relative amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.
Quantitative Assessment of Enzyme Inhibition: Carbonic Anhydrase Activity Assay
Rationale: To quantify the inhibitory potency of 4'-Amino-1,1'-biphenyl-4-sulfonamide against specific carbonic anhydrase isoforms, a direct enzyme activity assay is required. A common method is the stopped-flow CO2 hydration assay, which measures the enzyme-catalyzed conversion of CO2 to bicarbonate and a proton.[1]
Experimental Workflow for CA Inhibition Assay:
Caption: Workflow for determining CA inhibition.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of 4'-Amino-1,1'-biphenyl-4-sulfonamide and a known CA inhibitor (e.g., acetazolamide) in a suitable buffer. The reaction buffer should contain a pH indicator (e.g., phenol red).
-
Enzyme and Inhibitor Pre-incubation: In a reaction cuvette, pre-incubate the purified human carbonic anhydrase isoform with the test compound or control for a defined period.
-
Reaction Initiation: Use a stopped-flow spectrophotometer to rapidly mix the enzyme-inhibitor solution with a CO2-saturated buffer.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) as the pH decreases due to proton production from the enzymatic reaction.
-
Data Analysis: Calculate the initial rate of the reaction from the slope of the absorbance change. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Determining Antibacterial Efficacy: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antibacterial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol (Broth Microdilution):
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of 4'-Amino-1,1'-biphenyl-4-sulfonamide and a comparator antibiotic (e.g., sulfamethoxazole) in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Preparation of Bacterial Inoculum: Culture the test bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase of growth and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria with no compound) and a negative control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Assessing Selectivity and Off-Target Effects: Kinase Profiling
Rationale: Given the structural similarities of many small molecule inhibitors, it is crucial to assess the selectivity of 4'-Amino-1,1'-biphenyl-4-sulfonamide. Kinase profiling services offer a high-throughput method to screen a compound against a large panel of kinases, providing a comprehensive overview of its selectivity and potential off-target interactions.[5][13][14][15][16] This is particularly important as off-target kinase inhibition can lead to unforeseen biological effects and potential toxicity.
General Procedure:
-
Compound Submission: Provide a sample of 4'-Amino-1,1'-biphenyl-4-sulfonamide to a commercial kinase profiling service.
-
Screening: The service will typically perform radiometric or fluorescence-based assays to measure the compound's inhibitory activity against a broad panel of kinases at one or more concentrations.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Follow-up dose-response studies can be conducted for any significant "hits" to determine IC50 values.
Conclusion and Future Directions
The independent verification of the biological effects of 4'-Amino-1,1'-biphenyl-4-sulfonamide is a critical step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for confirming its on-target activity, quantifying its potency, and assessing its selectivity. The potent carbonic anhydrase inhibitory activity of its derivatives suggests significant therapeutic potential, particularly in oncology. Further investigations should focus on a broader profiling against all human CA isoforms to establish a comprehensive selectivity profile. Additionally, systematic antibacterial susceptibility testing against a panel of clinically relevant bacterial strains is warranted to fully characterize its antimicrobial potential. By employing these rigorous and self-validating experimental approaches, researchers can build a solid foundation of data to confidently advance the study of this promising chemical scaffold.
References
-
National Center for Biotechnology Information. Celecoxib - StatPearls. [Link]
-
Wikipedia. Celecoxib. [Link]
-
PubMed. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. [Link]
-
Ingenta Connect. Inhibition of carbonic anhydrase II by sulfonamide derivatives. [Link]
-
MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
Johns Hopkins ABX Guide. Staphylococcus aureus. [Link]
-
News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]
-
National Center for Biotechnology Information. Celecoxib pathways: pharmacokinetics and pharmacodynamics. [Link]
-
Nature. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. [Link]
-
National Center for Biotechnology Information. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. [Link]
-
National Center for Biotechnology Information. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals. [Link]
-
PubMed. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. [Link]
-
Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
PubMed. Screening method for trimethoprim/sulfamethoxazole-resistant small colony variants of Staphylococcus aureus. [Link]
-
ResearchGate. IC50 values of compounds (1-32) and cisplatin, obtained in the... [Link]
-
National Center for Biotechnology Information. The Risk of Emerging Resistance to Trimethoprim/Sulfamethoxazole in Staphylococcus aureus. [Link]
-
National Center for Biotechnology Information. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Link]
-
PubMed. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. [Link]
-
PubMed. synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. [Link]
-
ResearchGate. Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. [Link]
-
Taylor & Francis Online. 4-Aminobiphenyl – Knowledge and References. [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
-
BindingDB. BDBM50311596 CHEMBL1079398::N-((1S,3S). [Link]
-
National Center for Biotechnology Information. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. [Link]
-
Indian Journal of Pharmaceutical Sciences. biological-activities-of-sulfonamides.pdf. [Link]
-
ResearchGate. (PDF) Biological activities of sulfonamides. [Link]
-
ResearchGate. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
-
National Center for Biotechnology Information. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. [Link]
- Google Patents. US4698445A - 4-amino benzenesulfonamides.
-
National Center for Biotechnology Information. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
